Zinc selenide is an inorganic compound with the chemical formula ZnSe. It appears as a lemon-yellow solid, although many samples exhibit a duller hue due to oxidation. This compound is classified as an intrinsic semiconductor with a band gap of approximately 2.70 electron volts at 25 °C, corresponding to a wavelength of 459 nanometers. Zinc selenide can exist in two polymorphic forms: hexagonal (wurtzite) and cubic (zincblende), both featuring tetrahedral coordination of zinc and selenium ions .
Zinc selenide (ZnSe) is a prominent material in the field of optoelectronics due to its unique properties. Its wide bandgap and high transparency in the visible and near-infrared regions make it ideal for various applications [].
ZnSe exhibits excellent properties for detecting ionizing radiation, including X-rays and gamma rays. Its high atomic number and density enable efficient conversion of radiation energy into electrical signals []. This makes ZnSe valuable in:
Research is ongoing to explore ZnSe's potential in various emerging fields:
Several methods are employed to synthesize zinc selenide:
Zinc selenide has numerous applications across various fields:
Zinc selenide shares similarities with other compounds in the II-VI semiconductor group. Below is a comparison highlighting its unique properties:
Compound | Chemical Formula | Band Gap (eV) | Unique Features |
---|---|---|---|
Zinc Selenide | ZnSe | 2.70 | Wide infrared transmission range |
Zinc Sulfide | ZnS | 3.68 | Higher band gap; used in photonics |
Cadmium Selenide | CdSe | 1.74 | Lower band gap; used in solar cells |
Cadmium Sulfide | CdS | 2.42 | Used in thin-film solar cells |
Zinc selenide's unique combination of optical properties and semiconductor behavior makes it particularly valuable for applications requiring specific wavelengths and energy levels .
Hydrothermal and solvothermal methods are widely employed for synthesizing zinc selenide (ZnSe) nanostructures due to their cost-effectiveness and ability to control particle size and morphology. In hydrothermal synthesis, reactions occur in aqueous or non-aqueous solvents at elevated temperatures (120–180°C) and pressures, often using surfactants like oleic acid to stabilize nanoparticles. For example, cubic ZnSe nanospheres with an average diameter of 20 nm were synthesized by reacting zinc chloride and sodium selenite in the presence of oleic acid at 180°C for 24 hours. Solvothermal methods, which use organic solvents like ethylenediamine, enable the growth of well-dispersed ZnSe microspheres. A study demonstrated that ethylenediamine tetraacetic acid (EDTA) and octadecylamine (ODA) facilitated the formation of crystalline ZnSe microspheres with a stilleite structure at 180°C.
Key parameters influencing these methods include:
Chemical vapor deposition (CVD) is a high-precision method for growing ZnSe epitaxial layers and infrared optical components. In a typical process, zinc and selenium precursors (e.g., diethyl zinc and hydrogen selenide) react at 660–800°C under vacuum. CVD-grown ZnSe exhibits low bulk absorption at 10.6 µm, making it ideal for CO₂ laser optics. A study reported ZnSe films with a refractive index of 2.40–2.68 across 0.5–18 µm wavelengths, demonstrating high transmission efficiency.
Critical CVD parameters include:
Radio-frequency (RF) magnetron sputtering enables the deposition of ZnSe thin films with tunable optical and structural properties. By varying RF power (60–120 W), researchers achieved films with thicknesses of 37–351 nm and bandgaps of 2.54–2.65 eV. Higher RF power increased crystallite size from 51.8 nm (80 W) to 107.4 nm (120 W), as confirmed by X-ray diffraction (XRD).
RF Power (W) | Thickness (nm) | Bandgap (eV) | Crystallite Size (nm) |
---|---|---|---|
60 | 37 | 2.54 | 1.9 |
80 | 170 | 2.59 | 51.8 |
100 | 271 | 2.60 | 79.7 |
120 | 351 | 2.65 | 107.4 |
Molecular beam epitaxy (MBE) allows atomic-level control for growing ZnSe heterostructures on substrates like GaAs and Si. By maintaining a low initial growth rate (~0.6 µm/h), epitaxial ZnSe films on (100) Si exhibited dominant bound excitonic photoluminescence at 2.788 eV, indicating high crystallinity. MBE also facilitates the growth of ZnSe/MgS superlattices with lattice constants of 5.59 Å, coherently aligned to GaAs substrates.
Key MBE considerations:
Hot-injection methods produce ZnSe quantum dots (QDs) with narrow size distributions and tunable bandgaps. Injecting diethyl zinc into a selenium-trioctylphosphine solution at 300°C yields QDs with diameters of 2–6 nm. A study correlated QD size (3.69–4.53 nm) with bandgap (3.43–3.06 eV) using the Brus equation. Post-synthesis annealing at 200°C enhances photoluminescence quantum yields by 40%.
Precursor | Temperature (°C) | QD Diameter (nm) | Bandgap (eV) |
---|---|---|---|
Diethyl zinc | 300 | 3.69 | 3.43 |
Zinc oleate | 310 | 4.53 | 3.06 |
Zinc stearate | 290 | 2.80 | 3.58 |
Data sourced from
Nucleation in supercooled ZnSe liquids involves a complex interplay between thermodynamic driving forces and kinetic barriers. Molecular dynamics simulations demonstrate that spontaneous crystallization occurs below 1000 K, with nucleation rates ($$J{ss}$$) following a temperature-dependent relationship derived from classical nucleation theory (CNT):
$$
J{ss}(T) = A \exp\left(-\frac{B}{T}\right)
$$
where $$A$$ and $$B$$ are fitted parameters related to the interfacial energy and critical cluster size [3] [4]. At deep supercooling (900–1000 K), nucleation times ($$\tauN$$) decrease exponentially, while relaxation times ($$\tauR$$) for structural reorganization obey the Mauro-Yue-Ellison-Gupta-Allan (MYEGA) equation:
$$
\log{10} \tauR = \log{10} \tau\infty + \frac{A}{T} \exp\left(\frac{B}{T}\right)
$$
This creates a kinetic competition where $$\tauN$$ becomes shorter than $$\tauR$$ below 1100 K, favoring crystallization over glass formation [3].
Critical cooling rates to avoid nucleation depend on system size, with simulations showing rates of 5.5 K/ps for 17,576-particle systems and 18.5 K/ps for 32,768-particle systems [3]. Polymorphism studies reveal that zinc-blende (cubic) nuclei form preferentially over wurtzite (hexagonal) phases due to lower interfacial energy, consistent with Ostwald’s step rule [4]. Transient bcc-like intermediate structures observed in nucleation pathways suggest deviations from CNT assumptions, highlighting the role of metastable phases in early-stage crystallization [4].
Screw dislocations in ZnSe crystals act as self-perpetuating growth centers, enabling spiral terrace formation without requiring two-dimensional nucleation. Physical vapor transport (PVT) growth at 1100°C produces dislocations densities exceeding $$10^4 \, \text{cm}^{-2}$$, primarily due to thermal stress from ampoule adhesion [1]. The free-growth method, which positions the seed crystal on a sapphire pedestal to minimize contact, reduces dislocation densities by 30% compared to conventional PVT [1].
Dislocation dynamics are influenced by the critical resolved shear stress ($$\tau{\text{CRSS}}$$), which for ZnSe is approximately 15 MPa at 850°C [1]. Post-growth annealing at 900°C under selenium overpressure eliminates edge dislocations through climb mechanisms but has limited efficacy on screw components. Chemical vapor transport (CVT) with iodine agents introduces impurity hardening, increasing $$\tau{\text{CRSS}}$$ to 22 MPa and suppressing dislocation multiplication during growth [1]. Rotational CVT methods further enhance homogeneity by inducing forced convection, reducing radial temperature gradients by 40% [1].
Growth Parameter | PVT Method | CVT Method |
---|---|---|
Dislocation Density (cm⁻²) | $$1.2 \times 10^4$$ | $$6.5 \times 10^3$$ |
Growth Rate (mm/hr) | 1.8 | 0.7 |
Iodine Concentration | N/A | 1.7 mg/cm³ |
ZnSe/GaAs heterostructures face a 0.27% lattice mismatch, inducing interfacial strain that generates threading dislocations at densities exceeding $$10^6 \, \text{cm}^{-2}$$. Step-graded buffer layers employing ZnSe$${1-x}$$S$$x$$ intermediates reduce mismatch to 0.12% when $$x = 0.3$$, decreasing dislocation densities by two orders of magnitude [2]. Surface reconstruction studies show that As-terminated GaAs (001) substrates promote ZnSe epitaxy with a (2×1) surface periodicity, minimizing antiphase boundary formation [2].
Interface charge compensation is critical for mitigating polarization effects. N-type doping of ZnSe with chlorine (10¹⁸ cm⁻³) counteracts the inherent p-type conductivity of GaAs substrates, achieving carrier concentration matching within 5% [2]. Cross-sectional TEM reveals that interfacial selenium vacancies act as non-radiative recombination centers, which are suppressed by selenium overpressure during metalorganic vapor phase epitaxy (MOVPE) [2].
Phase stability in ZnSe is governed by the sublimation equilibrium:
$$
2\text{ZnSe}{(s)} \leftrightarrow 2\text{Zn}{(g)} + \text{Se}{2(g)}
$$
with equilibrium constant:
$$
Kp(T) = P{\text{Zn}}^2 \cdot P{\text{Se}2}
$$
At 1100°C, $$Kp \approx 10^{-4} \, \text{atm}^3$$, necessitating precise control of zinc and selenium partial pressures to maintain stoichiometry [1]. PVT growth under argon at 10⁻² atm stabilizes the zinc-blende phase, while selenium-rich conditions above 10⁻¹ atm promote wurtzite formation [1].
CVT growth using iodine transport agents alters phase stability through defect chemistry. Iodine incorporation at 1.7 mg/cm³ introduces shallow donors (I$$_\text{Se}^+$$), increasing carrier concentration to $$10^{17} \, \text{cm}^{-3}$$ and stabilizing the cubic phase even under selenium-rich conditions [1]. First-principles calculations predict that aluminum doping at 0.5 at.% reduces the wurtzite-zincblende energy difference by 12 meV/atom, effectively locking the cubic structure up to 1200°C [2].
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